REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[C:5]([CH3:12])[C:4]=1[NH:13]C(=O)C.C(=O)([O-])[O-].[Na+].[Na+]>O>[CH3:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[C:5]([CH3:12])[C:4]=1[NH2:13] |f:2.3.4|
|
Name
|
|
Quantity
|
17.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5.05 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC(=C1)[N+](=O)[O-])C)NC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitated product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (100 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC(=C1)[N+](=O)[O-])C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.93 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |